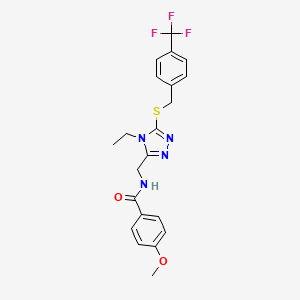

N-((4-ethyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Descripción

This compound belongs to the 1,2,4-triazole class, characterized by a 4-ethyl substituent on the triazole core, a 5-((4-(trifluoromethyl)benzyl)thio) moiety, and a methyl group linked to a 4-methoxybenzamide.

Propiedades

IUPAC Name |

N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N4O2S/c1-3-28-18(12-25-19(29)15-6-10-17(30-2)11-7-15)26-27-20(28)31-13-14-4-8-16(9-5-14)21(22,23)24/h4-11H,3,12-13H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNXZQOYSSZRQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of 1,2,4-triazoles, which are known to exhibit a wide range of biological activities.

Mode of Action

1,2,4-triazoles are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds. The presence of the trifluoromethyl group and the benzylthio group may influence the compound’s interaction with its targets.

Biochemical Pathways

1,2,4-triazoles are known to interfere with a variety of biochemical pathways, depending on their specific targets. The downstream effects of these interactions can vary widely, from inhibiting enzyme activity to modulating signal transduction.

Pharmacokinetics

The presence of the trifluoromethyl group and the benzylthio group may influence the compound’s bioavailability.

Result of Action

1,2,4-triazoles are known to have a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature. .

Actividad Biológica

N-((4-ethyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, a complex organic compound classified under triazole derivatives, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: and a CAS number of 476451-39-5. Its structure incorporates a triazole ring, a methoxy group, and a thioether linkage, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 438.48 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in DMSO and acetonitrile |

Synthesis

The synthesis of N-((4-ethyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves:

- Formation of the Triazole Ring : Utilizing 4-ethyl and thioether precursors.

- Methylation : Introduction of the methoxy group.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the compound.

Research indicates that compounds similar to N-((4-ethyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide exhibit significant inhibitory activity against specific enzymes involved in inflammatory processes. Specifically, it has been noted for its potential as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a critical role in pain and inflammation pathways.

Antifungal and Anticancer Properties

Triazole derivatives are well-documented for their antifungal properties. N-((4-ethyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is expected to exhibit similar properties due to its structural characteristics:

- Antifungal Activity : Exhibits potential in inhibiting fungal growth by interfering with ergosterol biosynthesis.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving tyrosine kinase inhibition .

Case Studies

Several studies have evaluated the biological activity of triazole derivatives:

- Study on Inflammatory Response : A study demonstrated that triazole compounds significantly reduced inflammatory markers in vitro by inhibiting mPGES-1 activity.

- Anticancer Screening : In vitro tests on human colon cancer (HCT116) cell lines revealed that similar compounds showed IC50 values indicating potent anticancer effects compared to established drugs like doxorubicin.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

Trifluoromethyl vs. Fluorine Substituents: The target compound’s para-CF3 group (vs. Compounds with 4-CF3 (e.g., 52 in ) exhibit higher melting points (~277–279°C) compared to methoxy-substituted analogs (255–258°C), suggesting improved crystallinity due to stronger van der Waals interactions .

Ethyl vs. Ethoxy/Methyl Groups :

- The 4-ethyl group on the triazole in the target compound may improve metabolic stability compared to 4-ethoxyphenyl () or 4-methylphenyl () substituents, as alkyl chains are less prone to oxidative degradation .

Benzamide Linker Modifications :

- The 4-methoxybenzamide in the target compound provides a hydrogen-bond acceptor (methoxy oxygen) absent in fluorinated analogs (e.g., ), which could enhance solubility or target engagement .

Comparative Reaction Yields:

- Compounds with electron-deficient aryl groups (e.g., CF3) typically require longer reaction times (33+ hours) but achieve moderate-to-high yields (70–80%) .

- Methoxy-substituted analogs (e.g., ) show similar efficiency, while halogenated derivatives (e.g., 52 in ) often require purification via ethanol reflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.